molecular formula C6H33N6O15P3 B13842956 azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Cat. No.: B13842956
M. Wt: 522.28 g/mol
InChI Key: LIYOERFOZGUFMQ-PPKFVSOLSA-N
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Description

Azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and phosphate groups attached to a cyclohexyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of hydroxyl and phosphate groups. Common reagents used in these reactions include phosphoric acid, hydroxylating agents, and various catalysts to facilitate the reaction under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of simpler hydrocarbons.

    Substitution: The phosphate groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

Azane;[(1R,2S,3R,4,6-diphosphonooxycyclohexyl] dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in cellular processes and as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating various medical conditions, including metabolic disorders and cancer.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways within cells. The compound’s phosphate groups play a crucial role in its activity, allowing it to participate in phosphorylation reactions that regulate various cellular functions. The hydroxyl groups also contribute to its reactivity, enabling it to form hydrogen bonds with other molecules and influence their behavior.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl phosphate: Similar in structure but lacks the additional hydroxyl groups.

    Phosphorylated sugars: Share the phosphate groups but have different ring structures.

    Hydroxylated cyclohexanes: Contain hydroxyl groups but do not have phosphate groups.

Uniqueness

Azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate is unique due to the combination of hydroxyl and phosphate groups attached to a cyclohexyl ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H33N6O15P3

Molecular Weight

522.28 g/mol

IUPAC Name

azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1

InChI Key

LIYOERFOZGUFMQ-PPKFVSOLSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N.N.N.N

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N.N.N.N

Origin of Product

United States

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